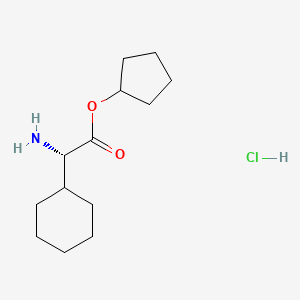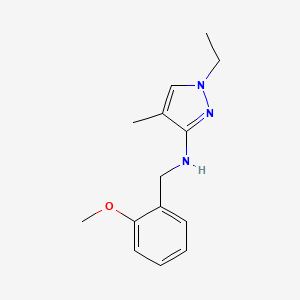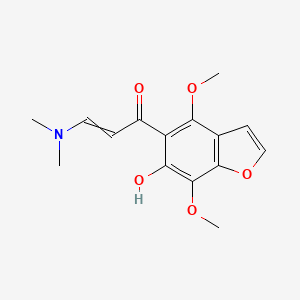
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol is a complex organic compound that belongs to the class of oxanes This compound features a nitrophenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol typically involves multiple steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Nitrophenoxy Group: This step may involve nucleophilic substitution reactions where a nitrophenol derivative reacts with the oxane ring.
Hydroxymethylation and Diol Formation: These functional groups can be introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the phenoxy group or the oxane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted phenoxy compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.
Biological Markers: Used in research to track biological processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for therapeutic properties such as anti-inflammatory or antimicrobial effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may play a crucial role in binding to these targets, while the oxane ring and hydroxymethyl groups contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-aminophenoxy)oxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)oxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in (2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol imparts unique chemical properties such as increased reactivity towards reduction and potential biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2R,3R,4R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7/c14-6-10-12(16)9(15)5-11(20-10)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2/t9-,10-,11+,12-/m1/s1 |
InChI Key |
GODNNWHTRQKNAC-WISYIIOYSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Canonical SMILES |
C1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)


![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733720.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)


![heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733730.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11733734.png)

![4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11733747.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733762.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733763.png)
